3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative characterized by a benzyl ester at the 1-carboxylic acid position and a tosyloxymethyl group (-CH₂OTs) at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₉H₂₁NO₅S, with an average molecular weight of 375.439 g/mol and a single-isotope mass of 375.114044 g/mol . The compound is stereochemically designated as the (R)-enantiomer in some sources (e.g., "R"-configuration in ), though racemic mixtures are also referenced .
This compound has been primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and benzylic amines .
Properties
IUPAC Name |
benzyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-15-18-11-12-21(13-18)20(22)25-14-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVDGGKOSCIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730672 | |
| Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852655-86-8 | |
| Record name | Benzyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula and a molecular weight of approximately 389.47 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring, a carboxylic acid functional group, and a benzyl ester, positions it as a versatile candidate for various biological applications. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring contributing to its biological reactivity.
- Carboxylic Acid Group : Imparts acidic properties and potential for hydrogen bonding.
- Benzyl Ester : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The sulfonyl group can act as an electrophile, allowing it to interact with nucleophilic sites on enzymes. This interaction can lead to inhibition or modulation of enzyme activity.
- Receptor Binding : Preliminary studies suggest potential interactions with specific receptors, which could be explored for therapeutic applications.
The biological effects of this compound are hypothesized to stem from its ability to interact with various molecular targets:
- Electrophilic Attack : The sulfonyl group may facilitate electrophilic substitution reactions with nucleophiles in biological systems.
- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding with target proteins or enzymes, influencing their activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
- Modifications to the pyrrolidine ring or the sulfonyl group can significantly alter biological activity.
- The presence of the benzyl ester enhances lipophilicity, which may improve bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibitory effects on specific enzymes | |
| Receptor Binding | Potential binding affinity observed | |
| Cytotoxicity | Preliminary cytotoxicity assays conducted |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibited a specific enzyme involved in inflammatory pathways. The mechanism involved competitive inhibition, where the compound mimicked the enzyme's natural substrate.
Case Study 2: Receptor Interaction
In vitro assays indicated that the compound binds to receptors associated with the central nervous system, suggesting potential therapeutic applications in neurodegenerative diseases. The binding affinity was measured using radiolabeled ligands, showing promising results compared to known modulators.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Agents : The compound serves as an intermediate in synthesizing potential therapeutic agents, particularly those targeting central nervous system disorders. Its unique functional groups may enhance the pharmacological properties of derivatives synthesized from it.
- Enzyme Inhibition Studies : Research indicates that compounds similar to this one can interact with various enzymes, making it a candidate for studying enzyme inhibition mechanisms.
2. Biological Studies
- Receptor Binding Assays : The compound's structure allows for interaction with biological receptors, which is crucial for understanding its potential therapeutic effects. Studies may focus on its ability to modulate receptor activity, particularly in inflammatory pathways.
- Cytotoxicity Testing : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, indicating potential applications in oncology.
3. Synthetic Organic Chemistry
- Versatile Building Block : The compound can be utilized as a building block in the synthesis of more complex molecules due to its reactive functional groups. This versatility makes it valuable in developing new chemical entities for research and industrial purposes.
Case Study 1: Enzyme Interaction
A study investigated the interaction of 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester with carboxylesterases, enzymes involved in drug metabolism. The compound was found to undergo hydrolysis, yielding benzyl alcohol and corresponding carboxylic acids, which could influence its pharmacokinetics and toxicity profiles.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key functional groups:
-
Toluene-4-sulfonyloxymethyl group : A strong leaving group (tosylate) enabling nucleophilic substitution.
-
Benzyl ester : Susceptible to hydrolysis under acidic or basic conditions.
-
Pyrrolidine ring : A secondary amine protected as a carbamate, influencing ring stability and reactivity.
Nucleophilic Substitution Reactions
The tosylate group facilitates S<sub>N</sub>2 reactions due to its excellent leaving ability.
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Alkoxyde Displacement | Sodium methoxide in methanol | 3-(Methoxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | S<sub>N</sub>2 substitution at the tosylate-bearing carbon |
| Amine Substitution | Primary amines (e.g., methylamine) in THF | 3-(Aminomethyl)-pyrrolidine derivatives | Nucleophilic attack followed by tosylate departure |
Key Considerations :
-
Steric hindrance from the pyrrolidine ring may slow substitution kinetics.
Hydrolysis of the Benzyl Ester
The benzyl ester can undergo cleavage under specific conditions:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (concentrated), reflux | Pyrrolidine-1-carboxylic acid and toluene-4-sulfonic acid | Requires prolonged heating |
| Basic Hydrolysis | NaOH in aqueous ethanol | Corresponding carboxylate salt | Faster than acidic hydrolysis |
Structural Impact :
-
Hydrolysis removes the benzyl protecting group, exposing the carboxylic acid for further derivatization .
Reduction Reactions
The benzyl ester and tosylate groups present reduction targets:
| Target Group | Reagents | Products | Outcome |
|---|---|---|---|
| Ester Reduction | LiAlH<sub>4</sub> in dry ether | 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidinemethanol | Converts ester to primary alcohol |
| Tosylate Reduction | NaBH<sub>4</sub> with catalytic Pd/C | 3-(Hydroxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Reduces tosylate to hydroxyl group |
Challenges :
Oxidation Reactions
The pyrrolidine ring and substituents can undergo oxidation:
| Site of Oxidation | Reagents | Products | Notes |
|---|---|---|---|
| Pyrrolidine Ring | mCPBA (meta-chloroperbenzoic acid) | Pyrrolidine N-oxide | Forms a stable N-oxide derivative |
| Tosylate-Bearing Carbon | KMnO<sub>4</sub> in acidic conditions | Oxidative cleavage to ketone | Requires controlled conditions |
Selectivity :
Comparative Reactivity Table
| Reaction Type | Toluene-4-sulfonyloxymethyl Group | Benzyl Ester | Pyrrolidine Ring |
|---|---|---|---|
| Substitution | High (S<sub>N</sub>2) | Low | Moderate (ring-opening) |
| Hydrolysis | Low | High | Low |
| Oxidation | Moderate | Low | High |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and toluene derivatives.
-
Photolytic Degradation : Exposure to UV light induces radical cleavage of the tosylate group.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Insights :
- Positional Isomerism : The placement of the tosyloxymethyl group (e.g., 2- vs. 3-position) significantly impacts reactivity and steric hindrance .
- Ester Variation : Benzyl esters (e.g., in the reference compound) are more labile under hydrogenation compared to tert-butyl esters, which require acidic cleavage .
- Ring Size : Piperidine analogues (six-membered ring) exhibit distinct conformational flexibility compared to pyrrolidine derivatives .
Stability and Reactivity
- Tosyloxymethyl Group : Acts as a superior leaving group compared to unmodified hydroxyl or methyl groups, facilitating nucleophilic substitution reactions .
- Benzyl Ester: Susceptible to hydrogenolysis (e.g., H₂/Pd-C), whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .
- Discontinuation Factors : The reference compound’s instability in storage or incompatibility with downstream reactions may explain its discontinued status .
Preparation Methods
Starting Materials
- (S)-Pyrrolidine-1-carboxylic acid benzyl ester (protected pyrrolidine)
- p-Toluenesulfonyl chloride (tosyl chloride)
- Base: Pyridine or similar organic base
- Solvent: Pyridine or ethyl acetate for extraction
Reaction Conditions
- Temperature: Initial cooling at 0°C, then warming to room temperature
- Reaction Time: 8 hours to overnight stirring
- Workup: Acid-base aqueous washes, drying over anhydrous sodium sulfate, solvent removal under vacuum
Representative Preparation Example
Based on patent literature and chemical supplier data, the preparation proceeds as follows:
| Step | Procedure Details | Outcome/Notes |
|---|---|---|
| 1 | Dissolve (S)-benzyl pyrrolidine-1-carboxylate in pyridine. Add tosyl chloride portionwise at 0°C. Stir 20 min. | Formation of tosylate intermediate begins |
| 2 | Warm mixture to room temperature, stir for 8 hours to complete reaction | Complete conversion to tosylate |
| 3 | Remove solvent under reduced pressure. Add 1N HCl aqueous solution, extract with ethyl acetate | Separation of organic layer |
| 4 | Wash organic layer sequentially with saturated NaHCO3, water, and brine | Removal of acidic and basic impurities |
| 5 | Dry organic layer over anhydrous Na2SO4, filter, concentrate in vacuo | Obtain product as viscous oil or yellow oil |
| 6 | Purify by chromatography if necessary | Achieve purity >99% by HPLC |
Yield reported: approximately 90-100% depending on scale and conditions.
Reaction Mechanism Insights
- The hydroxymethyl group on the pyrrolidine ring acts as a nucleophile attacking the sulfonyl chloride, replacing the chloride ion with the tosylate group.
- Pyridine serves dual roles as solvent and base, neutralizing the HCl generated.
- The benzyl ester protects the nitrogen, preventing side reactions during sulfonylation.
Analytical Data Supporting Product Formation
- Mass Spectrometry (MS): Molecular ion peak consistent with the tosylated product, e.g., m/z 378 (M+Na).
- NMR Spectroscopy: Characteristic aromatic proton signals from the tosyl group (7.3–7.8 ppm), methylene protons adjacent to sulfonyloxy group (4.07–4.14 ppm), and benzyl ester signals.
- High-Performance Liquid Chromatography (HPLC): Purity typically >99% with ELSD detection.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | (S)-benzyl pyrrolidine-1-carboxylate | Purity >98% |
| Tosyl chloride equivalents | 1.1 to 1.2 eq | Slight excess to drive reaction |
| Solvent | Pyridine | Also acts as base |
| Temperature | 0°C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | 8–12 hours | Ensures complete conversion |
| Workup | Acidic and basic aqueous washes | Removes impurities |
| Yield | 90–100% | High yield under optimized conditions |
| Product state | Viscous or yellow oil | May require chromatographic purification |
Alternative Approaches and Variations
- Use of other bases such as triethylamine instead of pyridine, though pyridine remains preferred for its dual function.
- Protection of pyrrolidine nitrogen as tert-butyl ester instead of benzyl ester for different downstream applications.
- Reaction scale-up considerations involve careful temperature control and efficient solvent removal to maintain yield and purity.
Summary of Key Research Findings
- The tosylation of (S)-pyrrolidine-1-carboxylic acid benzyl ester is a well-established method with high yields and reproducibility.
- Reaction conditions are mild, typically performed at low temperature followed by room temperature stirring.
- The use of pyridine as solvent and base is critical for reaction efficiency.
- The product is characterized by standard spectroscopic techniques confirming successful tosylation.
- The method is scalable and adaptable for synthesis of related sulfonyloxymethyl pyrrolidine derivatives.
Q & A
Q. What are the key synthetic routes for preparing 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester?
The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. A common approach includes:
- Protection of pyrrolidine : Use of tert-butyldimethylsilyl (TBS) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups to protect hydroxyl or amine functionalities during intermediate steps .
- Sulfonylation : Reaction with toluene-4-sulfonyl chloride under inert conditions to introduce the sulfonyloxymethyl group. Temperature control (0–25°C) and solvents like dichloromethane or THF are critical to minimize side reactions .
- Esterification : Coupling with benzyl chloroformate or activated carbonate derivatives in the presence of bases like DIPEA or HATU to form the benzyl ester .
Q. Which characterization techniques are essential for verifying the compound’s structural integrity?
- NMR spectroscopy : H and C NMR are used to confirm the presence of the benzyl ester (aromatic protons at ~7.3 ppm) and sulfonyl group (distinctive downfield shifts for sulfonate protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonyloxymethyl group .
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
- Temperature and solvent selection : Lower temperatures (0–10°C) reduce racemization in chiral pyrrolidine intermediates. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during sulfonylation .
- Catalytic systems : Use of BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or EDCI/HOBt for efficient coupling reactions, achieving yields >85% in amide/ester bond formation .
- Chiral resolution : Diastereomeric salts (e.g., with tartaric acid) or chiral HPLC columns can isolate enantiopure forms if racemization occurs during synthesis .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Dynamic NMR experiments : Detect rotational barriers in hindered sulfonate esters, which may cause splitting of signals under standard NMR conditions .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, particularly for disputed configurations in the pyrrolidine ring .
- Comparative analysis : Cross-reference IR spectra (e.g., sulfonyl S=O stretches at 1360–1180 cm) with analogous compounds to validate functional groups .
Q. How do competing side reactions impact the synthesis, and how are they mitigated?
- Hydrolysis of sulfonate esters : Moisture-sensitive intermediates require strict anhydrous conditions (e.g., molecular sieves, inert gas purging) .
- Over-alkylation : Use of stoichiometric reagents (e.g., 1.05 eq. benzyl chloroformate) and monitoring via TLC to prevent di-esterification .
- Byproduct formation : Magnesium bromide-mediated hydrolysis effectively cleaves SEM or TBS protecting groups without degrading the benzyl ester .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions between the sulfonate group and target enzymes (e.g., proteases or kinases) .
- QSAR analysis : Correlates substituent effects (e.g., electron-withdrawing groups on toluene-sulfonyl) with biological activity to prioritize synthetic targets .
Methodological Considerations
- Purification protocols : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) isolates high-purity product .
- Stability testing : Lyophilized samples stored at –20°C under argon show no degradation over 6 months, whereas solutions in DMSO degrade within 2 weeks .
Data Contradiction Analysis
- Discrepancies in reported yields : Variability arises from differences in protecting group strategies (e.g., SEM vs. TBS) or coupling agents (EDCI vs. HATU) .
- Conflicting bioactivity data : Impurity profiles (e.g., residual SEM-Cl) may artificially inflate or suppress activity in enzymatic assays, necessitating rigorous purity validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
